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Compound of Interest

Compound Name: (4-Bromopyridin-2-yl)methanol

Cat. No.: B145530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (4-Bromopyridin-2-yl)methanol
and its key derivatives, offering valuable data for compound identification, characterization, and

quality control in research and development settings. The information presented is compiled

from available experimental data and predictive analysis based on structurally similar

compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (4-Bromopyridin-2-
yl)methanol and provide expected data for its acetate, benzoate, and methanamine

derivatives based on established chemical principles and spectroscopic data of related

structures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

(4-Bromopyridin-

2-yl)methanol
~8.40 d 1H H6

~7.55 d 1H H5

~7.35 dd 1H H3

~4.70 s 2H -CH₂-

~3.50 br s 1H -OH

(4-Bromopyridin-

2-yl)methyl

acetate

(Predicted)

~8.42 d 1H H6

~7.58 d 1H H5

~7.38 dd 1H H3

~5.20 s 2H -CH₂-

~2.10 s 3H -COCH₃

(4-Bromopyridin-

2-yl)methyl

benzoate

(Predicted)

~8.45 d 1H H6

~8.05 m 2H Benzoyl H

~7.60-7.40 m 4H
Benzoyl H, H5,

H3

~5.40 s 2H -CH₂-

(4-Bromopyridin-

2-

yl)methanamine

(Predicted)

~8.38 d 1H H6
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~7.50 d 1H H5

~7.30 dd 1H H3

~3.90 s 2H -CH₂-

~1.80 br s 2H -NH₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

(4-Bromopyridin-2-yl)methanol ~160.0 C2

~150.0 C6

~132.0 C4

~125.0 C5

~122.0 C3

~64.0 -CH₂OH

(4-Bromopyridin-2-yl)methyl

acetate (Predicted)
~170.5 C=O

~158.0 C2

~150.2 C6

~132.5 C4

~125.5 C5

~122.5 C3

~66.0 -CH₂-

~21.0 -CH₃

(4-Bromopyridin-2-yl)methyl

benzoate (Predicted)
~166.0 C=O

~158.2 C2

~150.3 C6

~133.0 Benzoyl C

~132.6 C4

~130.0 Benzoyl C

~129.5 Benzoyl C

~128.5 Benzoyl C
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~125.6 C5

~122.6 C3

~66.5 -CH₂-

(4-Bromopyridin-2-

yl)methanamine (Predicted)
~162.0 C2

~149.8 C6

~131.8 C4

~124.5 C5

~121.5 C3

~46.0 -CH₂-

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
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Compound Key Absorptions (cm⁻¹) Functional Group

(4-Bromopyridin-2-yl)methanol 3400-3200 (broad) O-H stretch

~3050 C-H stretch (aromatic)

~2900 C-H stretch (aliphatic)

~1600, 1550, 1470
C=C, C=N stretch (pyridine

ring)

~1050 C-O stretch

~600 C-Br stretch

(4-Bromopyridin-2-yl)methyl

acetate (Predicted)
~3050 C-H stretch (aromatic)

~2950 C-H stretch (aliphatic)

~1740 C=O stretch (ester)

~1600, 1550, 1470
C=C, C=N stretch (pyridine

ring)

~1230 C-O stretch (ester)

~600 C-Br stretch

(4-Bromopyridin-2-yl)methyl

benzoate (Predicted)
~3060 C-H stretch (aromatic)

~2950 C-H stretch (aliphatic)

~1720 C=O stretch (ester)

~1600, 1550, 1470
C=C, C=N stretch (pyridine

ring)

~1270, 1100 C-O stretch (ester)

~710 C-H bend (aromatic)

~600 C-Br stretch
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(4-Bromopyridin-2-

yl)methanamine (Predicted)
3400-3300 (two bands) N-H stretch

~3050 C-H stretch (aromatic)

~2900 C-H stretch (aliphatic)

~1600, 1550, 1470
C=C, C=N stretch (pyridine

ring)

~1590 N-H bend

~600 C-Br stretch

Table 4: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

(4-Bromopyridin-2-

yl)methanol
C₆H₆BrNO 188.02

187/189 [M]⁺, 170/172

[M-H₂O]⁺, 108 [M-Br]⁺

(4-Bromopyridin-2-

yl)methyl acetate

(Predicted)

C₈H₈BrNO₂ 230.06

229/231 [M]⁺, 187/189

[M-CH₂CO]⁺, 170/172

[M-CH₃COOH]⁺, 43

[CH₃CO]⁺

(4-Bromopyridin-2-

yl)methyl benzoate

(Predicted)

C₁₃H₁₀BrNO₂ 292.13

291/293 [M]⁺, 187/189

[M-C₇H₅O]⁺, 105

[C₆H₅CO]⁺, 77

[C₆H₅]⁺

(4-Bromopyridin-2-

yl)methanamine

(Predicted)

C₆H₇BrN₂ 187.04
186/188 [M]⁺, 171/173

[M-NH₂]⁺, 108 [M-Br]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: A 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Spectral width: -10 to 220 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with

approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent

disk.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:

Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing: A background spectrum of a pure KBr pellet is recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: 40-500 m/z.

Data Analysis: Identify the molecular ion peak ([M]⁺), which will exhibit a characteristic

M/M+2 isotopic pattern with approximately 1:1 intensity due to the presence of bromine.

Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (4-
Bromopyridin-2-yl)methanol and its derivatives.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to (4-
Bromopyridin-2-yl)methanol and Its Derivatives]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b145530#spectroscopic-comparison-of-4-
bromopyridin-2-yl-methanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b145530?utm_src=pdf-body-img
https://www.benchchem.com/product/b145530#spectroscopic-comparison-of-4-bromopyridin-2-yl-methanol-and-its-derivatives
https://www.benchchem.com/product/b145530#spectroscopic-comparison-of-4-bromopyridin-2-yl-methanol-and-its-derivatives
https://www.benchchem.com/product/b145530#spectroscopic-comparison-of-4-bromopyridin-2-yl-methanol-and-its-derivatives
https://www.benchchem.com/product/b145530#spectroscopic-comparison-of-4-bromopyridin-2-yl-methanol-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145530?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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